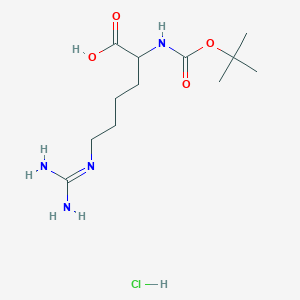
Boc-homoarg-oh hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-homoarginine hydrochloride: is an organic compound that serves as a derivative of homoarginine. It is commonly used in peptide synthesis and chemical synthesis as a protecting group for amino acids. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which protects the amino functional group of homoarginine, preventing unwanted reactions during synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Boc-homoarginine hydrochloride typically involves the reaction of Boc-homoarginine with hydrochloric acid. The Boc group is introduced to the amino group of homoarginine using di-tert-butyl dicarbonate under basic conditions. This reaction forms a stable carbamate, protecting the amino group from further reactions .
Industrial Production Methods: Industrial production of Boc-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can react with the protected amino group under basic or neutral conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-homoarginine hydrochloride is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-homoarginine hydrochloride is used to study enzyme inhibition and protein interactions. It serves as a tool to investigate the role of homoarginine in various biochemical pathways .
Industry: In the pharmaceutical industry, Boc-homoarginine hydrochloride is used in the synthesis of peptide-based drugs and other bioactive compounds. Its stability and ease of deprotection make it a valuable reagent in drug development .
Wirkmechanismus
The mechanism of action of Boc-homoarginine hydrochloride involves the protection of the amino group through the formation of a stable carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amino group .
Vergleich Mit ähnlichen Verbindungen
Homoarginine: A homologue of arginine, used in similar applications but without the Boc protection.
Boc-lysine: Another Boc-protected amino acid, used in peptide synthesis for the protection of lysine residues.
Uniqueness: Boc-homoarginine hydrochloride is unique due to its specific application in protecting the amino group of homoarginine. Its stability under various conditions and ease of deprotection make it a preferred choice in peptide synthesis and other chemical applications .
Conclusion
Boc-homoarginine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its role as a protecting group for amino acids facilitates the synthesis of complex peptides and proteins, making it an invaluable tool in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C12H25ClN4O4 |
|---|---|
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H |
InChI-Schlüssel |
PPMKMWFCZLRHLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


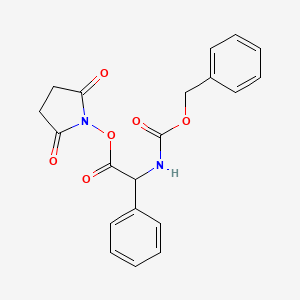

![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
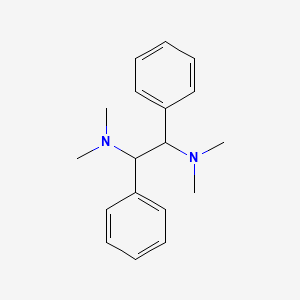
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
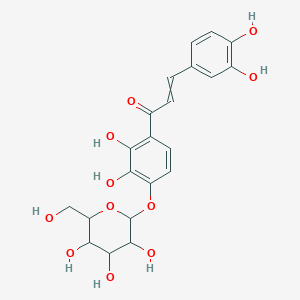
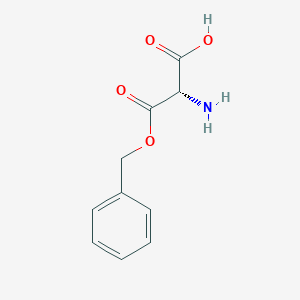
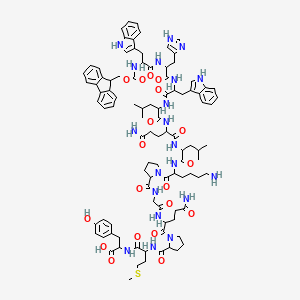
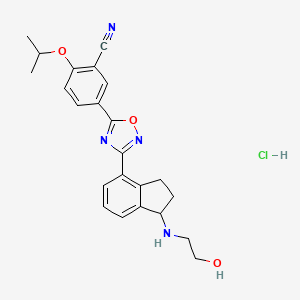

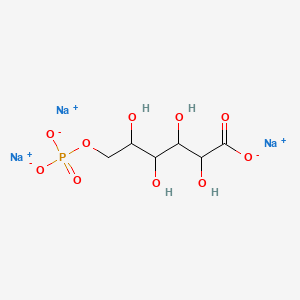
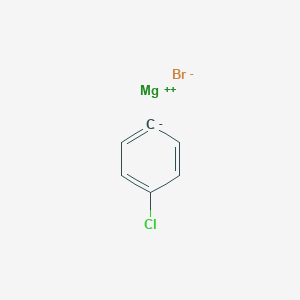
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

